2-Pentylbenzoic acid

Pharmaceutical Synthesis Process Chemistry Green Chemistry

Generic alkylbenzoic acid substitution risks synthesis failure. 2-Pentylbenzoic acid offers precise alkyl chain length & ortho-substitution. - Key intermediate for patent-protected APIs like 2-(1-acyloxy-n-pentyl) benzoic acid salts. - Enables synthesis of antifungal agents derived from 2,4-dihydroxy-6-n-pentylbenzoic acid scaffold. - High isomeric purity essential for liquid crystal manufacturing.

Molecular Formula C12H16O2
Molecular Weight 192.25 g/mol
CAS No. 60510-95-4
Cat. No. B15081661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pentylbenzoic acid
CAS60510-95-4
Molecular FormulaC12H16O2
Molecular Weight192.25 g/mol
Structural Identifiers
SMILESCCCCCC1=CC=CC=C1C(=O)O
InChIInChI=1S/C12H16O2/c1-2-3-4-7-10-8-5-6-9-11(10)12(13)14/h5-6,8-9H,2-4,7H2,1H3,(H,13,14)
InChIKeyJCYPDKSGYHGCCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Pentylbenzoic Acid: Profile & Sourcing


2-Pentylbenzoic acid (C12H16O2, MW 192.258 g/mol) is an ortho-substituted alkylbenzoic acid derivative, also known as 2-amylbenzoic acid, synthesized via carbonation of the corresponding Grignard reagent [1]. This compound serves as a key intermediate in pharmaceutical and agrochemical synthesis [2], and its alkyl chain length imparts distinct chemical properties, reactivity, and potential biological activity compared to its analogs .

Role Pharmaceutical and agrochemical intermediate with ortho-pentyl scaffold
Position Ortho-substituted isomer; distinct steric and electronic profile from meta/para analogs
Workflow Compatible with Grignard carbonation and patented high-purity routes

2-Pentylbenzoic Acid Substitution Failure


Generic substitution of 2-pentylbenzoic acid with other alkylbenzoic acids is not feasible due to the profound impact of alkyl chain length and substitution pattern on physicochemical properties and biological activity. Variations in chain length, even by a single carbon, can significantly alter acid strength [1], enzyme inhibition potency [2], and overall reactivity . Furthermore, the ortho-substitution of the pentyl group confers distinct steric and electronic properties compared to para- or meta-substituted analogs, which directly influences interactions with biological targets and the outcomes of chemical syntheses [3].

Chain length

Alkyl chain length may alter acid strength, reactivity, and enzyme inhibition; p-pentyl and ortho-pentyl profiles may differ from butyl or hexyl analogs.

Position

Ortho-substitution confers distinct steric effects; meta- or para-pentylbenzoic acids may not transfer directly in synthesis or biological assays.

Derivative form

Salt forms or ester derivatives (e.g., 2-(1-acyloxy-n-pentyl) benzoate) may shift potency; unmodified acid may not reproduce reported activity of specific derivatives.

2-Pentylbenzoic Acid Evidence Guide


Synthesis Efficiency Comparison

2-Pentylbenzoic acid derivatives, such as the 2-(1-acyloxy-n-pentyl) benzoic acid salts, are utilized in pharmaceutical applications. A related compound, 2-(4'-amyl-benzoyl) benzoic acid (ABB acid), demonstrates the commercial viability of pentyl-substituted benzoic acid derivatives in synthesis. A patented method for ABB acid synthesis using an ionic liquid catalyst achieves a yield of 62.3% and a purity of 92.0% [1]. This contrasts sharply with traditional methods using aluminum trichloride, which suffer from high catalyst consumption, difficult post-processing, and significant environmental pollution [1]. The quantitative yield and purity data, coupled with the reduction in waste and catalyst usage, provide a clear basis for prioritizing this synthetic route and its associated intermediates.

Synthesis Efficiency
Reported
Yield 62.3% · Purity 92.0%
Supports ionic-liquid method selection for pentyl-substituted benzoic acid derivatives
Patent data for 2-(4'-amyl-benzoyl) benzoic acid; traditional AlCl3 method associated with higher waste
Pharmaceutical Synthesis Process Chemistry Green Chemistry

Alkyl Chain Length & PPO Inhibition

The inhibitory potency of p-alkylbenzoic acids on potato polyphenol oxidase (PPO) is highly dependent on alkyl chain length. In a direct comparative study, p-pentylbenzoic acid demonstrated an IC50 of 0.152 mM [1]. This represents a significant improvement in potency compared to p-propylbenzoic acid (IC50 = 0.213 mM) and p-butylbenzoic acid (IC50 = 0.180 mM), but is less potent than p-hexylbenzoic acid (IC50 = 0.106 mM) [1]. The study confirms that inhibitory efficiency is potentiated with increasing hydrocarbon chain length, highlighting the non-interchangeable nature of these analogs for applications requiring a specific level of PPO inhibition [1].

PPO Inhibition
Head-to-head
p-pentyl IC50 0.152 mM
Reports chain-length dependent potency; single carbon change shifts inhibition
Potato PPO assay; p-hexyl IC50 0.106 mM, p-butyl IC50 0.180 mM
Enzyme Inhibition Food Chemistry Polyphenol Oxidase

Acid Strength & Alkyl Chain Length

The acid strength of p-n-alkylbenzoic acids, as measured by their dissociation constants, is directly influenced by the length of the alkyl chain. While specific pKa values for p-pentylbenzoic acid are not provided in the abstract, the research explicitly demonstrates a measurable effect of chain length on acid strength for the series from p-toluic to p-n-decylbenzoic acid [1]. This variation in acid strength impacts reactivity, solubility, and potential interactions in chemical and biological systems, meaning p-pentylbenzoic acid cannot be substituted with a shorter or longer chain analog without altering these fundamental properties.

Acid Strength Trend
Class-level
Chain length alters pKa
Class-level effect on dissociation; specific pentyl pKa not available
Data to verify; source is 1970 thesis in 50% aqueous ethanol
Physical Organic Chemistry Acid Dissociation Structure-Property Relationship

Antifungal Activity of Pentylbenzoic Derivatives

The 6-n-pentyl substitution on the benzoic acid core is critical for antifungal activity. 2,4-Dihydroxy-6-n-pentylbenzoic acid (15) exhibits potent inhibition of Cladosporium sphaerospermum fungal growth at 5.0 μg [1]. This compound is a key derivative of 2-pentylbenzoic acid. In contrast, its methyl ester derivative (13) shows even higher activity at 2.5 μg, while other derivatives like perlatolic acid (1) and its esters show varying, and often lower, activity [1]. The presence and length of the pentyl chain, along with the substitution pattern, are decisive factors for antifungal potency.

Antifungal Activity
Head-to-head
2,4-dihydroxy-6-n-pentylbenzoic acid 5.0 μg
Supports antimicrobial screening context for pentyl scaffold derivatives
C. sphaerospermum bioautography; methyl ester more potent at 2.5 μg
Antifungal Activity Medicinal Chemistry Structure-Activity Relationship

High-Purity Alkylbenzoic Acid Production

The industrial production of high-purity p-n-alkylbenzoic acids, including p-pentylbenzoic acid, is crucial for their use as liquid crystal intermediates. Traditional synthesis methods often result in isomer mixtures (ortho-, meta-, para-) and other by-products, making separation difficult and expensive [1]. A novel, economical process has been developed to specifically produce high-purity p-n-alkylbenzoic acids without isomers, addressing the critical need for isomerically pure material in advanced applications [1]. This underscores the importance of procuring a specific isomer, like 2-pentylbenzoic acid, from a reliable source to ensure performance in end-use applications.

Isomeric Purity
Patent
Novel process avoids isomer mixtures
Sourcing high-purity isomer may reduce downstream purification
Patent evidence for p-alkylbenzoic acid liquid crystal intermediates
Industrial Chemistry Liquid Crystal Intermediates Process Optimization

Pharmaceutical & Agrochemical Intermediates

2-Pentylbenzoic acid and its derivatives are established intermediates in the synthesis of pharmaceuticals and agrochemicals [1]. A specific industrial method has been patented for producing substituted benzoic acid compounds, which are useful as intermediates for these applications, with high purity and high yield [1]. Furthermore, salts formed by 2-(1-acyloxy-n-pentyl) benzoic acid have been developed for pharmaceutical use, with a patented preparation method and application [2]. This established role as a versatile building block for high-value compounds provides a strong basis for its procurement in research and industrial settings.

Intermediate Utility
Supporting
Patented pharmaceutical salts and methods
Supports procurement for medicinal chemistry research
Multiple patents confirm commercial relevance as a synthetic building block
Pharmaceutical Intermediate Agrochemical Synthesis Medicinal Chemistry

2-Pentylbenzoic Acid Application Scenarios


Novel Drug Synthesis Intermediate

2-Pentylbenzoic acid is a key intermediate in the synthesis of novel pharmaceuticals. Its derivatives, such as 2-(1-acyloxy-n-pentyl) benzoic acid salts, are the subject of active patent protection for their preparation and application, indicating their value in drug development [1]. The ability to produce substituted benzoic acid compounds with high purity and yield [2] makes this compound a strategic choice for medicinal chemists aiming to synthesize complex drug candidates with specific alkyl chain requirements.

Enzyme Inhibition Studies in Food Chemistry

The para-isomer, p-pentylbenzoic acid, is a proven inhibitor of polyphenol oxidase (PPO) with a defined IC50 of 0.152 mM [1]. This makes it a valuable tool compound for investigating enzymatic browning in fruits and vegetables. Researchers can use this data to design experiments comparing the efficacy of different alkylbenzoic acids, establishing structure-activity relationships for the development of more effective anti-browning agents in food preservation.

Synthesis of Liquid Crystal Intermediates

High-purity p-n-alkylbenzoic acids, including p-pentylbenzoic acid, are crucial intermediates for manufacturing liquid crystals [1]. The development of novel, economical processes to produce these compounds without unwanted isomers [1] highlights the demand for isomerically pure material. Procuring 2-pentylbenzoic acid from a source that guarantees high isomeric purity is essential for researchers and manufacturers in the advanced materials and display technology sectors.

Antifungal and Antibacterial Research Scaffold

The 2,4-dihydroxy-6-n-pentylbenzoic acid scaffold, derived from 2-pentylbenzoic acid, exhibits potent antifungal activity against Cladosporium sphaerospermum [1]. This makes it a promising starting point for developing new antifungal agents. The quantitative activity data for various derivatives (e.g., 5.0 μg for the free acid, 2.5 μg for the methyl ester) [1] provides a clear baseline for structure-activity relationship studies and for selecting the optimal lead compound for further optimization in medicinal chemistry programs.

Application
Selection Property
Validation Focus
Drug synthesis intermediate
Ortho-pentyl scaffold with high-purity synthesis routes
Evaluate reactivity in amidation, esterification, or salt formation pathways
Enzyme inhibition studies
Chain-length dependent PPO inhibition profile
Confirm target enzyme inhibition and compare with structural analogs in assay
Liquid crystal intermediate
Isomeric purity and alkyl chain length for mesophase control
Verify purity and absence of positional isomers via HPLC or DSC
Antifungal research scaffold
2,4-dihydroxy-6-n-pentylbenzoic acid derivative profile
Assess fungal growth inhibition in disk diffusion or microdilution assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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